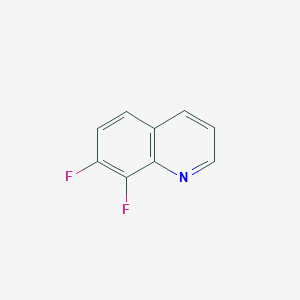

7,8-Difluoroquinoline

Overview

Description

7,8-Difluoroquinoline is a chemical compound with the molecular formula C9H5F2N . It has a molecular weight of 165.14 g/mol . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 7,8-Difluoroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Molecular Structure Analysis

The InChI code for 7,8-Difluoroquinoline is 1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H . The Canonical SMILES structure is C1=CC2=C(C(=C(C=C2)F)F)N=C1 .

Chemical Reactions Analysis

Fluorinated quinolines, including 7,8-Difluoroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .

Physical And Chemical Properties Analysis

7,8-Difluoroquinoline has a molecular weight of 165.14 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .

Scientific Research Applications

Medicine: Antimicrobial and Antineoplastic Agents

7,8-Difluoroquinoline derivatives have been explored for their potential in creating new antimicrobial agents . The incorporation of fluorine atoms into the quinoline structure can enhance the biological activity of these compounds, making them effective against various bacterial strains. Additionally, some derivatives have shown promise as antineoplastic agents, potentially useful in cancer therapy due to their ability to inhibit key enzymes involved in cell proliferation .

Agriculture: Pesticides and Growth Regulators

In the agricultural sector, fluorinated quinolines, including 7,8-Difluoroquinoline, are being studied for their use as pesticides and plant growth regulators . Their strong biological activity could provide a means to protect crops from pests and diseases while promoting healthier plant growth.

Material Science: Liquid Crystal Components

The unique properties of 7,8-Difluoroquinoline make it a candidate for developing components in liquid crystal displays (LCDs) . The stability and electronic properties of fluorinated quinolines can be advantageous in creating more efficient and durable displays.

Analytical Chemistry: Chromatographic Analysis

7,8-Difluoroquinoline and its derivatives can serve as standards or reagents in chromatographic analysis due to their distinct chemical properties . Their use can help in the accurate detection and quantification of various substances in complex mixtures.

Pharmacology: Drug Development

The pharmacological applications of 7,8-Difluoroquinoline are significant, with research focusing on developing new drugs that can benefit from the compound’s enhanced potency and selectivity . The fluorine atoms contribute to the metabolic stability and pharmacokinetics of the drugs, making them more effective in clinical settings.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, 7,8-Difluoroquinoline acts as a versatile building block for constructing complex organic molecules . Its reactivity allows for various functionalizations, which can lead to the synthesis of a wide range of biologically active compounds.

Mechanism of Action

Target of Action

7,8-Difluoroquinoline is a member of the quinoline family, which is known for its wide range of biological activities . The primary targets of quinolines are various enzymes, and their inhibition leads to antibacterial, antineoplastic, and antiviral activities . .

Mode of Action

The mode of action of quinolines involves the formation of a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This unique mechanism of action allows quinolones to be effective against strains resistant to many other classes of antibacterials

Biochemical Pathways

Quinolines affect various biochemical pathways due to their ability to inhibit different enzymes

Pharmacokinetics

The pharmacokinetic properties of quinolones are influenced by their chemical structure . Fluorine atom at position C-6 and various substitutions on the basic quinolone structure yield fluoroquinolones, which have enhanced antibacterial properties and improved pharmacokinetic profile . .

Result of Action

The result of the action of quinolines is primarily the inhibition of bacterial growth due to their antibacterial activity . They also exhibit antineoplastic and antiviral activities

Safety and Hazards

When handling 7,8-Difluoroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to avoid generating dust, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fluoroquinolones, including 7,8-Difluoroquinoline, have been the subject of ongoing research due to their broad spectrum and potent antimicrobial activity . Future research directions may include the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .

properties

IUPAC Name |

7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJUOHUSWWHAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162953 | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Difluoroquinoline | |

CAS RN |

145241-76-5 | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

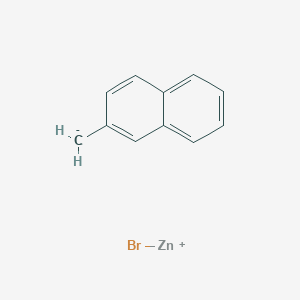

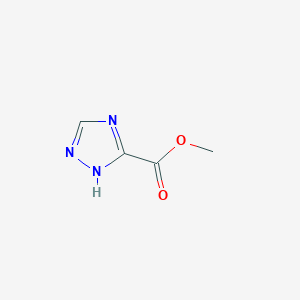

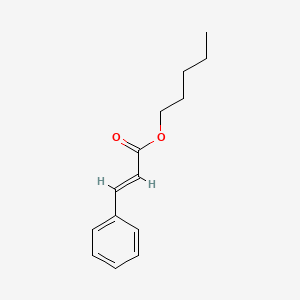

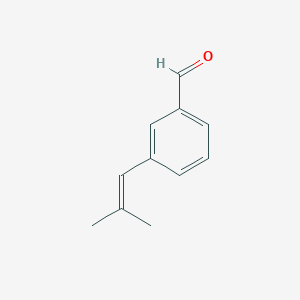

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.